molecular formula C23H16ClN3O5S B12147030 5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12147030
M. Wt: 481.9 g/mol
InChI Key: RHWZKJNLANKKNK-UHFFFAOYSA-N
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Description

“5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a methoxybenzofuran group, a thiadiazolyl group, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. Each functional group is introduced through specific reactions, such as:

    Chlorophenyl Group: Introduced via electrophilic aromatic substitution.

    Hydroxy Group: Introduced through oxidation reactions.

    Methoxybenzofuran Group: Synthesized via cyclization reactions.

    Thiadiazolyl Group: Formed through condensation reactions.

    Dihydropyrrolone Core: Constructed via cyclization and reduction reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Cyclization: The formation of the benzofuran and dihydropyrrolone cores involves cyclization reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

    Cyclization: Catalysts like acids or bases to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing chemists to create more complex molecules for various applications.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has medicinal properties, it might interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-(benzofuran-2-carbonyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H16ClN3O5S/c1-11-25-26-23(33-11)27-18(12-6-8-14(24)9-7-12)17(20(29)22(27)30)19(28)16-10-13-4-3-5-15(31-2)21(13)32-16/h3-10,18,29H,1-2H3

InChI Key

RHWZKJNLANKKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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